REACTION_CXSMILES
|
[Cl:1]Cl.[C:3]([NH:7][N:8]=[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:10])([CH3:6])([CH3:5])[CH3:4].C(N(CC)CC)C>CCCCC>[C:3]([N:7]=[N:8][C:9]([Cl:1])([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH3:10])([CH3:4])([CH3:5])[CH3:6]
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Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
acetophenone t-butylhydrazone
|
Quantity
|
92.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NN=C(C)C1=CC=CC=C1
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Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtering off the insoluble triethylamine hydrochloride that
|
Type
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CUSTOM
|
Details
|
evaporating the pentane under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N=NC(C)(C1=CC=CC=C1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |